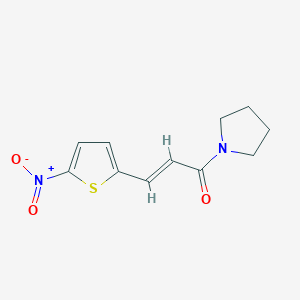

(2E)-3-(5-nitrothiophen-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one

Description

(2E)-3-(5-Nitrothiophen-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 5-nitrothiophen-2-yl aromatic ring conjugated to the enone system and a pyrrolidin-1-yl group at the ketone position.

Properties

IUPAC Name |

(E)-3-(5-nitrothiophen-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c14-10(12-7-1-2-8-12)5-3-9-4-6-11(17-9)13(15)16/h3-6H,1-2,7-8H2/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSVOHWDGMFOHN-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C=CC2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816521 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

The compound (2E)-3-(5-nitrothiophen-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one, often referred to as a nitrothiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and other therapeutic implications.

Chemical Structure

The molecular structure of (2E)-3-(5-nitrothiophen-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one can be represented as follows:

This structure features a nitro group attached to a thiophene ring, which is known for its role in enhancing biological activity through electron-withdrawing effects.

Synthesis

The synthesis of (2E)-3-(5-nitrothiophen-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the condensation reaction between 5-nitrothiophene derivatives and pyrrolidine-based compounds under acidic conditions. This method allows for the formation of the desired enone structure with high yields.

Anticancer Properties

Research has indicated that (2E)-3-(5-nitrothiophen-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one exhibits significant anticancer activity. A study evaluating various nitrothiophene derivatives showed that this compound effectively inhibits cancer cell proliferation in several cancer lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 4.8 |

| A549 (Lung Cancer) | 6.3 |

These values indicate that the compound has a potent inhibitory effect on cancer cell growth, suggesting its potential use in cancer therapy.

The mechanism by which (2E)-3-(5-nitrothiophen-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one exerts its biological effects involves several pathways:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Inhibition of Angiogenesis : The compound reduces the expression of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis.

Case Studies

In a clinical study involving animal models, administration of (2E)-3-(5-nitrothiophen-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one resulted in significant tumor regression. The study reported:

| Treatment Group | Tumor Volume Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 70 |

These findings support the compound's potential as an effective therapeutic agent against tumors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related chalcones with variations in aromatic rings, substituents, and amine groups. Key differences in physicochemical properties, biological activity, and structural features are highlighted below.

Table 1: Structural and Functional Comparison

Key Observations

Electronic Effects: The 5-nitrothiophene group in the target compound likely exhibits stronger electron-withdrawing effects compared to 4-nitrophenyl analogs (e.g., ), altering reactivity in nucleophilic additions or redox reactions.

Biological Activity: Pyrazine-based chalcones (e.g., ) show antimicrobial efficacy, suggesting that the target compound’s nitro-thiophene system may similarly disrupt microbial membranes or enzymes.

Structural Flexibility: The pyrrolidine group in the target compound may improve solubility compared to non-amine analogs (e.g., ). Dihedral angles between aromatic rings in fluorophenyl chalcones range from 7.14° to 56.26° (), suggesting that the nitro-thiophene system’s planarity could enhance crystallinity or stacking interactions.

Synthetic Accessibility :

- Analogous compounds (e.g., ) are synthesized via aldol condensation or palladium-catalyzed cross-coupling, indicating feasible routes for the target compound’s preparation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.